3-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol is a chemical compound with a unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system, which is substituted with a trimethyl group and an amino alcohol moiety. The compound’s structure imparts specific chemical and physical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with an appropriate amine and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives (ketones, aldehydes), reduced derivatives (secondary alcohols), and substituted derivatives (various amino alcohols).
Scientific Research Applications
3-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. The amino alcohol moiety can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Borneol: A bicyclic alcohol with similar structural features.
Camphor: Another bicyclic compound with a ketone group.
Isoborneol: A stereoisomer of borneol with similar properties.
Uniqueness
3-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol is unique due to its specific substitution pattern and the presence of both an amino and an alcohol group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H25NO |
---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]propan-1-ol |
InChI |
InChI=1S/C13H25NO/c1-12(2)10-5-6-13(12,3)11(9-10)14-7-4-8-15/h10-11,14-15H,4-9H2,1-3H3 |
InChI Key |
VBNALKJYFXTXIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)NCCCO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.